1-((4-Bromophenyl)thio)propan-2-one
Overview
Description
1-((4-Bromophenyl)thio)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanone moiety. It is a solid at room temperature and is often used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-((4-Bromophenyl)thio)propan-2-one typically involves the reaction of 4-bromothiophenol with chloroacetone. Here is a common synthetic route:
Stage 1: 4-bromothiophenol is reacted with sodium hydroxide in water to form the sodium salt of 4-bromothiophenol.
Stage 2: The sodium salt is then reacted with chloroacetone in water for 2.5 hours.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-((4-Bromophenyl)thio)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, while the ketone group can undergo reduction to secondary alcohols.
Condensation Reactions: The ketone group can participate in aldol condensations and other carbonyl chemistry.
Common reagents used in these reactions include sodium hydroxide, chloroacetone, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromophenyl)thio)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)thio)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioether and ketone groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-((4-Bromophenyl)thio)propan-2-one can be compared with similar compounds such as:
(4-Bromo-thiophen-2-yl)-acetonitrile: Similar in structure but contains a nitrile group instead of a ketone.
1-(4-(p-Tolyloxy)phenyl)thiourea: Contains a thiourea group instead of a ketone.
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone: Contains additional halogen substitutions on the aromatic ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Biological Activity
1-((4-Bromophenyl)thio)propan-2-one is an organic compound with the empirical formula C₉H₉BrS and a molecular weight of approximately 245.14 g/mol. It features a bromophenyl group and a thioether linkage, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of the bromophenyl group enhances its interaction with various biological targets, while the thioether linkage may influence its pharmacokinetic properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes, although detailed pathways remain to be elucidated.
Bacterial Strain | Activity | Mechanism |
---|---|---|
Staphylococcus aureus | Inhibitory | Enzyme inhibition |
Escherichia coli | Limited activity | Possible membrane disruption |
Bacillus subtilis | Moderate activity | Interference with metabolic pathways |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is likely mediated through specific interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in both bacteria and cancer cells.
- Cell Signaling Modulation : It could influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, suggesting oxidative stress as a mechanism for its anticancer activity.
Research Findings
Recent research has highlighted the importance of understanding the structure-activity relationship (SAR) for optimizing the efficacy of this compound. Studies have shown that modifications to the bromophenyl group or thioether linkage can significantly alter biological activity.
Table: Structure-Activity Relationship Studies
Modification | Effect on Activity |
---|---|
Bromine substitution | Increased antimicrobial potency |
Alteration of thioether | Enhanced anticancer effects |
Chain length variation | Changes in solubility and bioavailability |
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMSQXPPXNNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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